2,2-Difluoroethyl acetate

Lithium-Ion Battery Electrolyte Low-Temperature Performance

2,2-Difluoroethyl acetate (DFEA) is a fluorinated acyclic carboxylic acid ester with the molecular formula C₄H₆F₂O₂ and a molecular weight of 124.09 g/mol. It is a colorless to almost colorless clear liquid at room temperature, with a reported boiling point of 105–106 °C and a flash point of 22 °C.

Molecular Formula C4H6F2O2
Molecular Weight 124.09 g/mol
CAS No. 1550-44-3
Cat. No. B075174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethyl acetate
CAS1550-44-3
Molecular FormulaC4H6F2O2
Molecular Weight124.09 g/mol
Structural Identifiers
SMILESCC(=O)OCC(F)F
InChIInChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3
InChIKeyPFJLHSIZFYNAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoroethyl acetate (1550-44-3): A Fluorinated Ester for Electrolyte and Intermediate Applications


2,2-Difluoroethyl acetate (DFEA) is a fluorinated acyclic carboxylic acid ester with the molecular formula C₄H₆F₂O₂ and a molecular weight of 124.09 g/mol [1]. It is a colorless to almost colorless clear liquid at room temperature, with a reported boiling point of 105–106 °C and a flash point of 22 °C . DFEA is primarily utilized as a specialty solvent, a key intermediate in pharmaceutical and agrochemical synthesis, and as an electrolyte component in lithium-ion batteries [2].

Why 2,2-Difluoroethyl acetate Cannot Be Replaced by Generic Ethyl Acetate or Non-Fluorinated Analogs


The presence of the -CF₂H group in 2,2-difluoroethyl acetate fundamentally alters its physicochemical and electrochemical properties compared to non-fluorinated esters like ethyl acetate. This fluorination imparts a unique combination of moderate polarity, altered solvation strength, and distinct reactivity that is critical for its performance in lithium-ion battery electrolytes [1] and as a metabolically stable building block in pharmaceutical synthesis . Simple substitution with a non-fluorinated analog would result in a loss of the specific dipole-dipole interactions required for extreme-temperature battery operation [1] and would fail to confer the desired metabolic stability and bioavailability enhancements in drug candidates .

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 2,2-Difluoroethyl acetate


DFEA Enables Lithium-Ion Battery Operation at −80 °C vs. Conventional Electrolyte Failure

A 2025 study demonstrated that incorporating 2,2-difluoroethyl acetate (DFEA) into an ester-based electrolyte enables a 4.2 Ah LiCoO₂/graphite pouch cell to operate stably at −80 °C, a temperature at which conventional electrolytes fail due to sluggish Li⁺ desolvation and transport [1]. The optimized electrolyte with DFEA delivered a reversible capacity of 3.4 Ah at −40 °C and maintained 80.3% capacity retention after 260 cycles at 1C and 60 °C [1]. This extreme-temperature performance is attributed to the moderate solvation ability of DFEA, which facilitates rapid interfacial Li⁺ desolvation [1].

Lithium-Ion Battery Electrolyte Low-Temperature Performance Solvation Chemistry

DFEA-Based Gel Polymer Electrolyte Achieves 3.54 × 10⁻⁴ S cm⁻¹ at −30 °C

A fluorinated hybrid gel polymer electrolyte (FHPE) fabricated using 2,2-difluoroethyl acetate (DFEA) as a key component exhibited a high Li⁺ conductivity of 3.54 × 10⁻⁴ S cm⁻¹ at −30 °C, along with a broad electrochemical stability window (>4.7 V) and remarkable mechanical strength (58.7 MPa) [1]. The FHPE also promoted the formation of LiF-rich interphases on both the LiCoO₂ cathode and lithium metal anode, enabling Li/LiCoO₂ coin cells to retain 86.7% capacity after 200 cycles at −30 °C [1].

Gel Polymer Electrolyte Lithium Metal Battery Ionic Conductivity Low Temperature

DFEA Provides Moderate Solvation Ability Critical for Li⁺ Desolvation Kinetics vs. Strongly Solvating Solvents

Research highlights that 2,2-difluoroethyl acetate (DFEA) possesses a 'moderate solvation ability' that is distinct from both strongly solvating solvents (e.g., propylene carbonate, PC) and weakly solvating solvents [1]. The dipole-dipole interaction between DFEA and PC induces competition for Li⁺ coordination within the inner solvation shell, weakening the Li⁺-PC coordination strength [1]. This facilitates rapid interfacial Li⁺ desolvation, a key kinetic bottleneck at low temperatures [1].

Lithium-Ion Battery Electrolyte Solvation Dipole-Dipole Interaction Desolvation Kinetics

DFEA Enables Synthesis of Metabolically Stable Difluoro Amino Acid Analogs

2,2-Difluoroethyl acetate serves as a precursor to 2,2-difluoroketene silyl acetal, which undergoes Michael addition with α,β-unsaturated carbonyl compounds to yield 4,4-difluoroglutamic acid and 5,5-difluorolysine [1]. The incorporation of the -CF₂H group is widely recognized in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates compared to non-fluorinated analogs .

Medicinal Chemistry Amino Acid Analog Metabolic Stability Fluorinated Building Block

Electronic-Grade DFEA Synthesis Achieves >99.5% Purity for Battery Applications

A patented process method has been developed specifically for synthesizing electronic-grade 2,2-difluoroethyl acetate, achieving a purity exceeding 99.5% [1][2]. This high purity is essential for its use as a battery electrolyte additive, where trace impurities can lead to detrimental side reactions and performance degradation [1][2].

Electronic-Grade Chemical Battery Electrolyte Additive High Purity Synthesis Lithium-Ion Battery

Procurement-Driven Application Scenarios for 2,2-Difluoroethyl acetate (DFEA)


Development of Ultra-Low Temperature Lithium-Ion Battery Electrolytes

DFEA is a critical component for formulating electrolytes that enable lithium-ion batteries to operate reliably at temperatures as low as −80 °C [1]. Its moderate solvation ability and dipole-dipole interactions with co-solvents like propylene carbonate facilitate rapid Li⁺ desolvation, overcoming the kinetic limitations that plague conventional electrolytes in extreme cold [1].

Fabrication of High-Voltage, Wide-Temperature Gel Polymer Electrolytes

DFEA is used as a key solvent and component in fluorinated hybrid gel polymer electrolytes (FHPEs) designed for high-voltage lithium metal batteries [1]. These FHPEs, incorporating DFEA, achieve high ionic conductivity (3.54 × 10⁻⁴ S cm⁻¹ at −30 °C), a wide electrochemical stability window (>4.7 V), and excellent mechanical strength (58.7 MPa), making them suitable for safe, high-energy-density batteries operating across a broad temperature range [1].

Synthesis of Fluorinated Pharmaceutical Intermediates and APIs

DFEA is a valuable building block for introducing the metabolically stable 2,2-difluoroethoxy group into drug candidates [1]. It is used to synthesize difluoro analogs of biologically important molecules, such as amino acids (e.g., 4,4-difluoroglutamic acid), which can exhibit enhanced metabolic stability and bioavailability [2].

Electronic-Grade Electrolyte Additive Manufacturing

Procurement of electronic-grade DFEA (purity ≥99.5%) is essential for the production of high-performance lithium-ion battery electrolytes [1][2]. Patented synthesis routes ensure the low impurity levels required to prevent side reactions and maintain long-term cycling stability in advanced battery systems [1][2].

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